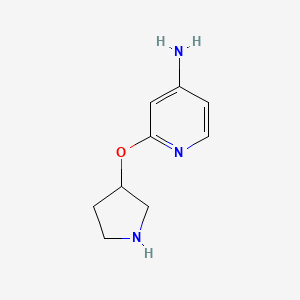![molecular formula C15H21NO4 B1458718 tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate CAS No. 1955507-10-4](/img/structure/B1458718.png)
tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate
Overview
Description
“tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate” is a chemical compound with the CAS number 1955507-10-4 . It has a molecular weight of 279.33 and a molecular formula of C15H21NO4 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a seven-membered heterocyclic ring with two heteroatoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted density of 1.178±0.06 g/cm3 and a predicted boiling point of 423.6±45.0 °C .Scientific Research Applications
Tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate has a number of potential applications in scientific research. It has been studied as a potential catalyst in a variety of organic synthesis reactions, including the synthesis of polymers, polysaccharides, and pharmaceuticals. It has also been studied as a potential reactant in the synthesis of organic compounds, such as alkynes and alkenes. Furthermore, this compound has been studied as a potential therapeutic agent, as it has been shown to have anti-inflammatory and anti-bacterial properties.
Mechanism of Action
The mechanism of action of tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of pro-inflammatory molecules, such as prostaglandins. By inhibiting the activity of COX-2, this compound is thought to reduce inflammation and improve the body's response to infection.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been shown to reduce inflammation and improve the body's response to infection. Additionally, this compound has been shown to reduce the production of pro-inflammatory molecules, such as prostaglandins. Furthermore, this compound has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells.
Advantages and Limitations for Lab Experiments
Tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate has a number of advantages and limitations for lab experiments. One of the main advantages of using this compound is its high solubility in a variety of organic solvents, which makes it easy to work with in the laboratory. Additionally, this compound is relatively stable and has a low toxicity, which makes it safe to work with. On the other hand, this compound is a relatively expensive compound and can be difficult to obtain in large quantities.
Future Directions
Despite its potential applications in scientific research, there are still many areas of research that need to be explored with tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate. For example, further research is needed to determine the exact mechanism of action of this compound and to identify potential therapeutic applications. Additionally, this compound could be used as a reactant in the synthesis of other organic compounds, such as alkynes and alkenes. Furthermore, this compound could be used as a catalyst in the synthesis of polymers, polysaccharides, and pharmaceuticals. Finally, this compound could be studied for its potential use as an anti-inflammatory or anti-bacterial agent.
Properties
IUPAC Name |
tert-butyl 7-(hydroxymethyl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-6-7-19-13-5-4-11(10-17)8-12(13)9-16/h4-5,8,17H,6-7,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFJEKPDQUZCBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate hydrobromide](/img/structure/B1458637.png)
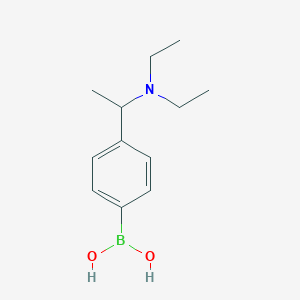

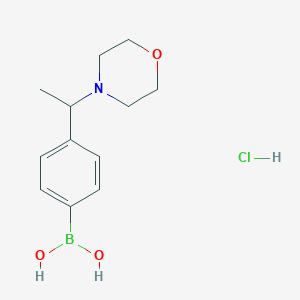

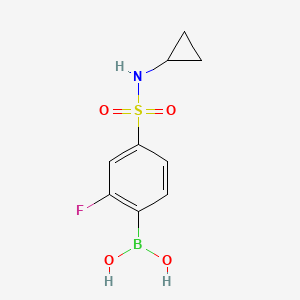
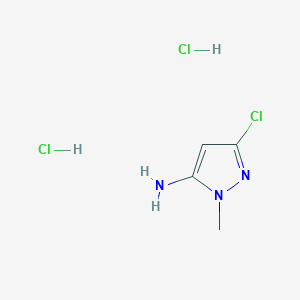


![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-methoxyphenyl)boronic acid](/img/structure/B1458652.png)
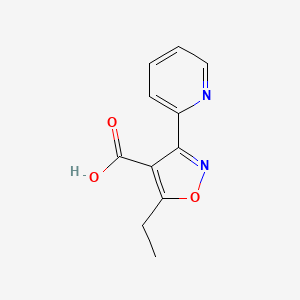
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458656.png)
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458657.png)
